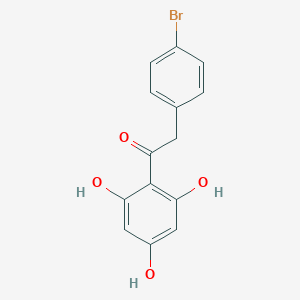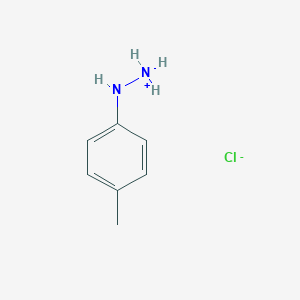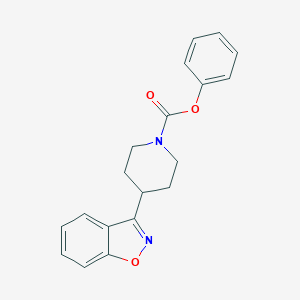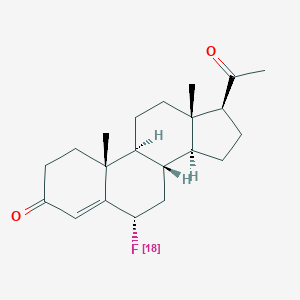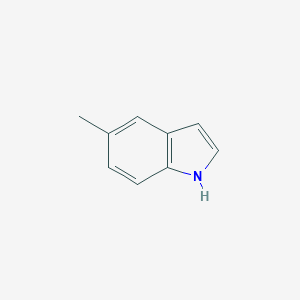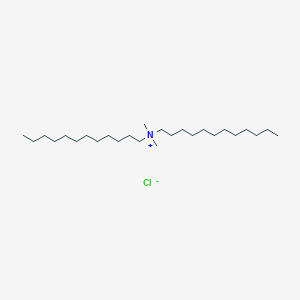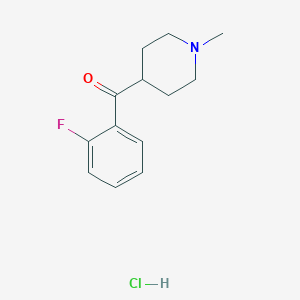![molecular formula C6H13N2O3+ B121734 [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium CAS No. 158982-85-5](/img/structure/B121734.png)
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium, also known as L-carnitine, is a naturally occurring amino acid derivative that plays a crucial role in energy metabolism. It is synthesized in the body from the amino acids lysine and methionine and is also obtained from dietary sources such as meat and dairy products. L-carnitine has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism Of Action
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium plays a crucial role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium also plays a role in the removal of toxic compounds from the mitochondria. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have antioxidant properties and can protect cells from oxidative stress.
Biochemical And Physiological Effects
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous biochemical and physiological effects. It has been found to improve exercise performance by increasing the use of fat as a source of energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle, which may be beneficial in the treatment of diabetes. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-inflammatory and immunomodulatory effects.
Advantages And Limitations For Lab Experiments
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has several advantages for lab experiments. It is a naturally occurring compound that can be easily obtained from dietary sources or synthesized chemically or biologically. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is also relatively stable and can be stored for long periods without degradation. However, one limitation of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is that its effects can vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium. One area of interest is the potential use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in the treatment of cancer. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-tumor effects in preclinical studies and may have potential as a cancer therapy. Another area of interest is the role of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in aging and age-related diseases. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-aging effects in animal models and may have potential as an anti-aging therapy in humans. Additionally, the use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium as a dietary supplement for athletes and individuals seeking to improve exercise performance is an area of ongoing research.
Synthesis Methods
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium can be synthesized chemically or biologically. The chemical synthesis involves the reaction of N-methyl-γ-butyrolactone with trimethylamine, followed by hydrolysis and decarboxylation. The biological synthesis involves the use of microorganisms such as bacteria and fungi to produce [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium through fermentation.
Scientific Research Applications
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous potential therapeutic applications in various medical conditions. It has been studied for its role in the treatment of cardiovascular diseases, such as angina, heart failure, and peripheral arterial disease. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been studied for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
158982-85-5 |
|---|---|
Product Name |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
Molecular Formula |
C6H13N2O3+ |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/p+1/t3-,4-/m0/s1 |
InChI Key |
DEFJQIDDEAULHB-IMJSIDKUSA-O |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)[NH3+] |
SMILES |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
synonyms |
L-Alanine, L-alanyl-, conjugate monoacid (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



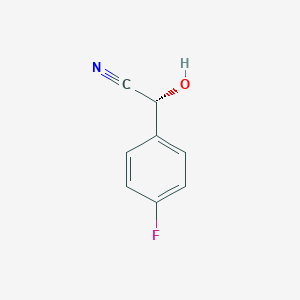
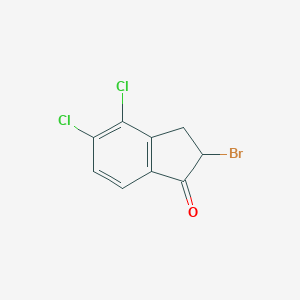
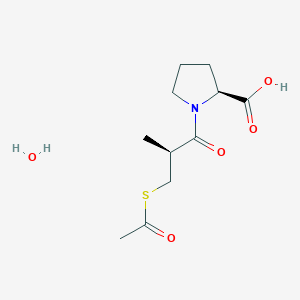
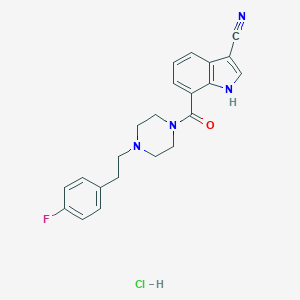

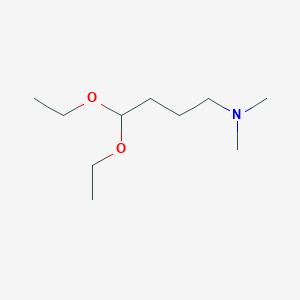
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
